
2-Ethoxypyrimidine-5-boronic acid
説明
2-Ethoxypyrimidine-5-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki cross-coupling reactions. While the provided papers do not directly discuss 2-ethoxypyrimidine-5-boronic acid, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential applications of 2-ethoxypyrimidine-5-boronic acid.
Synthesis Analysis
The synthesis of related boronic acids typically involves directed ortho-metalation reactions or regioselective halogen-metal exchange reactions. For instance, 2-ethoxy-3-pyridylboronic acid is synthesized on a large scale via a directed ortho-metalation reaction starting from 2-ethoxypyridine . Similarly, novel halopyridinylboronic acids and esters are prepared using regioselective halogen-metal exchange with n-BuLi or ortho-lithiation with lithium diisopropylamide, followed by quenching with triisopropylborate . These methods could potentially be adapted for the synthesis of 2-ethoxypyrimidine-5-boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boronic acid group that can form intramolecular and intermolecular hydrogen bonds. For example, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid shows an intramolecular O–H···O bond with the adjacent ethoxy substituent and an intermolecular O–H···N bond . These bonding interactions are significant as they can influence the reactivity and stability of the boronic acid compounds.
Chemical Reactions Analysis
Boronic acids are versatile reagents in Suzuki cross-coupling reactions, where they react with aryl/heteroaryl halides under palladium-catalyzed conditions to yield various substituted pyridines and heteroaryl compounds . The ability to undergo such reactions makes boronic acids valuable building blocks for the synthesis of complex organic molecules, including pharmaceuticals and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids like solubility, stability, and reactivity are influenced by their molecular structure. The presence of substituents such as ethoxy groups can affect these properties. For example, the ethoxy group in 2-ethoxy-3-pyridylboronic acid may increase the solubility of the compound in organic solvents . Additionally, the reactivity of boronic acids in cross-coupling reactions is facilitated by the boronic acid group, which acts as a nucleophile to form new carbon-carbon bonds .
科学的研究の応用
Drug Discovery and Medicinal Chemistry
2-Ethoxypyrimidine-5-boronic acid is part of the boronic acids family, compounds that have gained prominence in drug discovery and medicinal chemistry. Boronic acids, including 2-Ethoxypyrimidine-5-boronic acid, have been utilized in the synthesis of pharmaceuticals due to their unique properties, such as enhancing the potency of drugs or improving their pharmacokinetic profiles. These compounds have been involved in the design and discovery of various drugs, signifying their crucial role in modern medicinal chemistry (Plescia & Moitessier, 2020).
Environmental Applications
Apart from medicinal applications, 2-Ethoxypyrimidine-5-boronic acid, as part of the boronic acid family, has also been recognized for its potential in environmental applications. Specifically, boronic acids have been studied for their role in water purification, especially in the removal of boron from seawater during desalination processes. The unique properties of boronic acids facilitate the removal of boron, improving the quality of drinking water obtained from seawater desalination (Tu, Nghiem, & Chivas, 2010).
Sensing and Diagnostic Applications
Boronic acids have been employed in the development of chemical sensors due to their ability to bind covalently and reversibly with various analytes, such as carbohydrates and catecholamines. These properties have led to the design of boronic acid-based sensors with improved selectivity and affinity, broadening the potential of 2-Ethoxypyrimidine-5-boronic acid in biosensing and diagnostic applications (Bian et al., 2019).
Plant and Agricultural Research
In the agricultural sector, boronic acids have been used to develop solutions for plant boron nutrition, addressing the need for controlled studies on this essential micronutrient. Research on boron-buffered solutions, which likely involve compounds like 2-Ethoxypyrimidine-5-boronic acid, contributes to a better understanding of plant nutrition and the role of boron in plant growth and development (Asad, Bell, Dell, & Huang, 2004).
Material Science and Engineering
Furthermore, boronic acids have found applications in material science, particularly in the development of fire retardant and wood preservative treatments. Their dual functionality has been leveraged in creating chemical systems that offer both resistance to fire and biodegradation, highlighting the versatile application of 2-Ethoxypyrimidine-5-boronic acid and its derivatives in the field of materials engineering (Marney & Russell, 2008).
Safety And Hazards
特性
IUPAC Name |
(2-ethoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-8-3-5(4-9-6)7(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBKJXRYUDPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586046 | |
| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypyrimidine-5-boronic acid | |
CAS RN |
1003043-55-7 | |
| Record name | (2-Ethoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxypyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



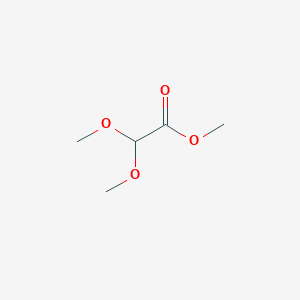
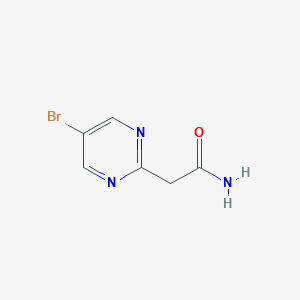


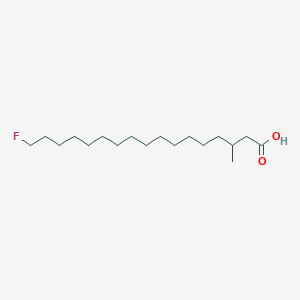
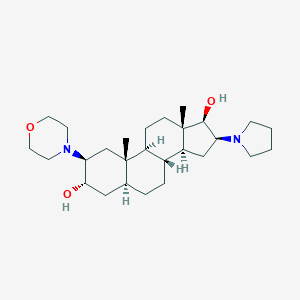
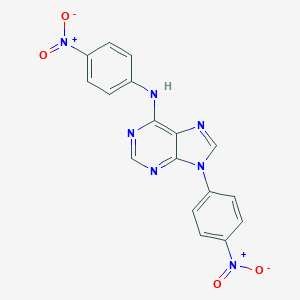
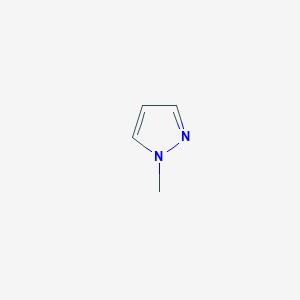

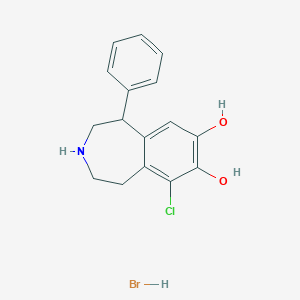

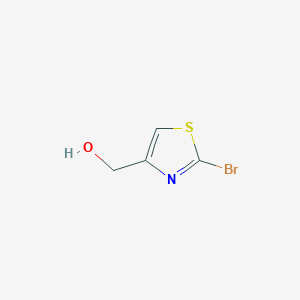
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
